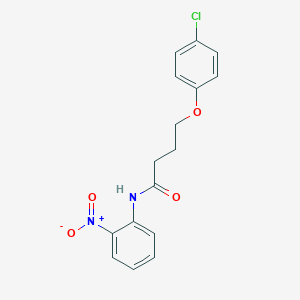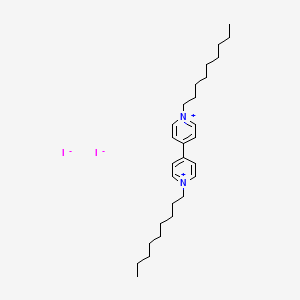![molecular formula C13H20N2O4S B5163979 N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5163979.png)
N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide, commonly known as MDPG, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MDPG is a sulfonylurea derivative that has been synthesized using various methods.
Mécanisme D'action
MDPG acts as a sulfonylurea receptor agonist, which stimulates insulin secretion by binding to the sulfonylurea receptor on pancreatic beta cells. This leads to the closure of ATP-sensitive potassium channels, resulting in the depolarization of the cell membrane and the subsequent release of insulin.
Biochemical and Physiological Effects:
MDPG has been shown to stimulate insulin secretion in vitro and in vivo. It has also been shown to have anti-tumor and anti-inflammatory effects. However, the exact biochemical and physiological effects of MDPG are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
MDPG has several advantages for lab experiments, including its ability to stimulate insulin secretion in vitro and in vivo, its potential as a tool to study the function of sulfonylurea receptors, and its potential as a therapeutic agent for various diseases. However, MDPG has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of MDPG, including:
1. Further studies on the mechanism of action of MDPG, including its interaction with sulfonylurea receptors.
2. Development of more efficient synthesis methods for MDPG.
3. Studies on the potential therapeutic applications of MDPG for various diseases, including diabetes, cancer, and Alzheimer's disease.
4. Studies on the potential side effects of MDPG.
5. Development of more soluble forms of MDPG for in vivo administration.
Conclusion:
MDPG is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MDPG has been synthesized using various methods and has been studied for its potential as an anti-diabetic agent, a tool to study the function of sulfonylurea receptors, and a therapeutic agent for various diseases. MDPG acts as a sulfonylurea receptor agonist, which stimulates insulin secretion by binding to the sulfonylurea receptor on pancreatic beta cells. MDPG has several advantages for lab experiments, including its ability to stimulate insulin secretion in vitro and in vivo, its potential as a tool to study the function of sulfonylurea receptors, and its potential as a therapeutic agent for various diseases. However, MDPG has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. There are several future directions for the study of MDPG, including further studies on its mechanism of action, development of more efficient synthesis methods, and studies on its potential therapeutic applications for various diseases.
Méthodes De Synthèse
MDPG has been synthesized using various methods, including the reaction of N-methyl-N-(2-methoxy-4,5-dimethylphenyl)sulfonyl chloride with N,N-dimethylglycine in the presence of a base such as triethylamine. Another method involves the reaction of N-methyl-N-(2-methoxy-4,5-dimethylphenyl)sulfonyl chloride with N,N-dimethylglycine in the presence of a base such as sodium hydroxide. The yield of MDPG using these methods ranges from 50-70%.
Applications De Recherche Scientifique
MDPG has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, MDPG has been studied for its potential as an anti-diabetic agent due to its ability to stimulate insulin secretion. In biochemistry, MDPG has been used as a tool to study the function of sulfonylurea receptors, which are involved in insulin secretion. In pharmacology, MDPG has been studied for its potential as a therapeutic agent for various diseases, including diabetes, cancer, and Alzheimer's disease.
Propriétés
IUPAC Name |
2-[(2-methoxy-4,5-dimethylphenyl)sulfonyl-methylamino]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-9-6-11(19-5)12(7-10(9)2)20(17,18)15(4)8-13(16)14-3/h6-7H,8H2,1-5H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCFFZUWVVLFTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(C)CC(=O)NC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[1,1-dimethyl-4-(1-pyrrolidinyl)-2-butyn-1-yl]oxy}propanenitrile](/img/structure/B5163906.png)
![2-[3-(1-azepanyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5163908.png)

![1-cyclopropyl-6-oxo-N-[4-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide](/img/structure/B5163920.png)
![N-(3-hydroxy-4-methoxyphenyl)-2-(3-{[(3-hydroxy-4-methoxyphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5163926.png)
![3-(1,3-benzodioxol-5-yl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5163936.png)
![4-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5163948.png)
![6-(5-bromo-2-methoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5163950.png)


![N-[2-[4-(dimethylamino)phenyl]-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5163985.png)
![N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B5163999.png)
![4-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}butanoic acid](/img/structure/B5164000.png)
![3-methyl-N-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B5164005.png)